N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide
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Description
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H11N3O5S3 and its molecular weight is 433.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target cyclo-oxygenase pathways . These pathways are crucial in the biosynthesis of prostaglandins, which play a significant role in inflammation and pain .
Mode of Action
Compounds with similar structures have been found to inhibit the biosynthesis of prostaglandins . This inhibition is achieved through the suppression of cyclo-oxygenase pathways, which are responsible for the metabolism of arachidonic acid to prostaglandins .
Biochemical Pathways
The compound likely affects the cyclo-oxygenase pathways, specifically COX-1 and COX-2 . These pathways are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes . The inhibition of these pathways can lead to a decrease in inflammation and pain .
Result of Action
Similar compounds have been found to have significant anti-inflammatory and analgesic activities . They can also cause ulcerogenic and irritative action on the gastrointestinal mucosa .
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O5S3/c1-28(24,25)11-3-4-12-14(8-11)27-17(18-12)19-16(21)15-7-9-6-10(20(22)23)2-5-13(9)26-15/h2-8H,1H3,(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYBASSAZWUXKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.